JZL184 is a synthetic compound classified as a selective inhibitor of monoacylglycerol lipase (MAGL) [, , , , , , , , , , , , , ]. It is primarily used in scientific research to investigate the role of the endocannabinoid system, specifically the 2-arachidonoylglycerol (2-AG) signaling pathway, in various biological processes. [, , , , , , , , , ] JZL184 serves as a valuable tool for researchers to understand the impact of increased 2-AG levels on different physiological and pathological conditions. [, , , , , , , , , ]
Future Directions
Investigating the long-term effects of MAGL inhibition and its potential impact on other metabolic pathways. [, ]
Developing novel MAGL inhibitors with improved pharmacological properties, including enhanced selectivity, potency, and brain penetration. []
Further exploring the therapeutic potential of JZL184 and its derivatives for various conditions, including neurodegenerative diseases, chronic pain, inflammatory disorders, and cancer. [, , , , , , , , , , , , ]
Related Compounds
2-Arachidonoylglycerol (2-AG)
Relevance: JZL184 is a selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading 2-AG. [, , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting MAGL, JZL184 increases the levels of 2-AG, thereby enhancing its biological effects. Many of the therapeutic benefits attributed to JZL184, such as antinociceptive, anti-inflammatory, and neuroprotective effects, are mediated through the elevation of 2-AG levels.
Arachidonic Acid
Compound Description: Arachidonic acid is an omega-6 fatty acid that serves as a precursor for various signaling molecules, including prostaglandins, leukotrienes, and thromboxanes, which are involved in inflammation and pain signaling. [, , , , ]
Relevance: JZL184, by inhibiting MAGL and increasing 2-AG, can lead to a decrease in the availability of arachidonic acid, thereby modulating downstream eicosanoid production. [, ] This modulation of arachidonic acid metabolism contributes to the anti-inflammatory effects observed with JZL184.
N-Arachidonoylethanolamine (Anandamide, AEA)
Compound Description: Anandamide (AEA) is another key endocannabinoid that acts as an agonist at both CB1 and cannabinoid receptor type 2 (CB2) receptors. Similar to 2-AG, AEA is involved in pain modulation, anxiety, mood regulation, and other physiological processes. [, , , , , , ]
Relevance: Although JZL184 is a selective MAGL inhibitor and primarily affects 2-AG levels, some studies have investigated its effects in combination with manipulations of AEA signaling. [, ] For instance, dual blockade of MAGL (using JZL184) and fatty acid amide hydrolase (FAAH, the primary enzyme responsible for AEA degradation) has been shown to produce enhanced behavioral and pharmacological effects compared to the inhibition of either enzyme alone.
Δ9-Tetrahydrocannabinol (THC)
Relevance: Several studies used THC as a comparator to assess the cannabimimetic effects of JZL184. [, , , , ] While both compounds can produce antinociceptive and anti-inflammatory effects, JZL184 generally exhibits a lower potential for THC-like behavioral effects, such as hypothermia, catalepsy, and abuse liability.
MJN110
Compound Description: MJN110 is another MAGL inhibitor that exhibits high selectivity and potency for MAGL. [, ]
URB597
Compound Description: URB597 is a selective and potent inhibitor of FAAH. [, , , , , , ] It is often used in research to investigate the role of AEA signaling in various physiological and pathological conditions.
Relevance: Although URB597 targets a different enzyme within the endocannabinoid system compared to JZL184, researchers have investigated the combined effects of these compounds to achieve a more comprehensive modulation of endocannabinoid signaling. [, , ] Studies have shown that dual inhibition of FAAH and MAGL can produce synergistic or additive effects in certain experimental models, suggesting potential therapeutic benefits for this combined approach.
PF-3845
Compound Description: PF-3845 is another highly selective and potent FAAH inhibitor. Similar to URB597, it is a valuable pharmacological tool for investigating the role of AEA.
Relevance: Like URB597, PF-3845 has been used alongside JZL184 in studies exploring the effects of dual FAAH and MAGL inhibition. This co-administration approach has revealed insights into the interplay between AEA and 2-AG signaling and their combined contributions to various physiological processes.
JZL195
Compound Description: JZL195 is a dual inhibitor of both FAAH and MAGL. [, ] It potently and irreversibly blocks both enzymes, leading to a simultaneous elevation of both AEA and 2-AG levels.
Relevance: JZL195 is a valuable tool for investigating the combined effects of enhancing both AEA and 2-AG signaling. Studies using JZL195 have demonstrated that dual FAAH and MAGL inhibition can produce more pronounced cannabimimetic effects compared to selective inhibition of either enzyme alone, highlighting the complex interplay between these two endocannabinoid signaling pathways. [, ]
KT109
Compound Description: KT109 is a selective inhibitor of diacylglycerol lipase β (DAGLβ), an enzyme involved in the biosynthesis of 2-AG. Unlike JZL184, which prevents 2-AG degradation, KT109 reduces 2-AG levels by inhibiting its production.
Relevance: KT109 serves as a useful tool to contrast and compare the effects of JZL184. By manipulating 2-AG levels in opposite directions, researchers can gain a more comprehensive understanding of the role of 2-AG in various physiological and pathological contexts.
Rimonabant
Compound Description: Rimonabant is a selective CB1 receptor antagonist. [, , ] It was briefly marketed as an anti-obesity drug but was withdrawn due to adverse psychiatric effects.
Relevance: Rimonabant is frequently used in conjunction with JZL184 to confirm the involvement of CB1 receptors in the observed effects. By blocking CB1 receptors, Rimonabant can prevent or attenuate the effects of elevated 2-AG levels induced by JZL184, providing evidence for the role of the CB1 receptor in mediating the actions of JZL184. [, , ]
Classification and Source
Chemical Name: N-(3-(4-(N-methyl-N-(4-nitrophenyl)amino)phenyl)-1-oxopropan-2-yl)-4-(2-hydroxyethoxy)benzamide
CAS Number: 1101854-58-3
Molecular Formula: C27H24N2O9
Molecular Weight: 520.49 g/mol
Source: Developed by The Scripps Research Institute, widely used in research settings to study cannabinoid signaling pathways.
Synthesis Analysis
The synthesis of JZL 184 involves several key steps that ensure its potency and selectivity as a monoacylglycerol lipase inhibitor. The synthetic route typically includes:
Molecular Structure Analysis
The molecular structure of JZL 184 features several distinct functional groups that contribute to its biological activity:
Core Structure: The compound consists of a central aromatic system with multiple substituents, including a carbamate group that is critical for its mechanism of action.
Functional Groups:
A nitrophenyl group that enhances lipophilicity and selectivity towards monoacylglycerol lipase.
Hydroxyethyl ether which may influence solubility and bioavailability.
The structural integrity is crucial for its interaction with the active site of monoacylglycerol lipase, particularly through covalent bonding with serine residues.
Chemical Reactions Analysis
JZL 184 primarily functions through irreversible inhibition of monoacylglycerol lipase via carbamoylation:
Mechanism of Inhibition:
JZL 184 covalently modifies the serine residue (Ser122) in the active site of monoacylglycerol lipase, preventing substrate access.
This modification results in a permanent loss of enzyme activity, leading to elevated levels of 2-arachidonoylglycerol in biological systems.
Reactivity Conditions:
The compound exhibits high selectivity for monoacylglycerol lipase over other serine hydrolases, including fatty acid amide hydrolase, demonstrating over 300-fold selectivity in vitro.
Mechanism of Action
The primary mechanism by which JZL 184 exerts its effects involves:
Inhibition of Monoacylglycerol Lipase: By irreversibly binding to the active site, JZL 184 prevents the hydrolysis of 2-arachidonoylglycerol, thereby enhancing endocannabinoid signaling.
Physiological Effects:
Increased levels of 2-arachidonoylglycerol can lead to various physiological responses, including analgesia and modulation of synaptic transmission in neuronal tissues.
Experimental data indicate that administration of JZL 184 leads to significant behavioral changes in animal models, consistent with enhanced endocannabinoid signaling.
Physical and Chemical Properties Analysis
JZL 184 exhibits several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide (DMSO) with a maximum concentration around 52 mg/mL.
Storage Conditions: Recommended storage at -20°C to maintain stability.
Purity Specifications: Typically ≥98%, ensuring reliability in experimental applications.
These properties are crucial for its application in both in vitro and in vivo studies.
Applications
JZL 184 has diverse applications in scientific research:
Pain Management Studies: Its ability to elevate endocannabinoid levels positions it as a candidate for studying analgesic effects in neuropathic pain models.
Neuroscience Research: Used to explore the role of endocannabinoids in neuronal signaling and plasticity.
Cancer Research: Investigated for its potential effects on tumor growth and metastasis through modulation of lipid metabolism.
Pharmacological Studies: Serves as a tool compound for understanding the pharmacodynamics and pharmacokinetics of endocannabinoid signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hydroxy-PEG4-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Hydroxy-PEG4-CH2CO2H, sodium salt, is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Hydroxy-PEG4-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Hydroxy-PEG4-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Hydroxy-PEG5-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Hydroxy-PEG6-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.